molecular formula C18H22N4O2S B2431206 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea CAS No. 921486-16-0

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea

Cat. No.: B2431206
CAS No.: 921486-16-0
M. Wt: 358.46
InChI Key: RLRLITUJMWPYEQ-UHFFFAOYSA-N
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Description

1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea is a useful research compound. Its molecular formula is C18H22N4O2S and its molecular weight is 358.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • Antimicrobial Agents : Thiazolidine and imidazolidine derivatives, including structures similar to 1-(4-(2-(3-Methylpiperidin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-phenylurea, have been synthesized and evaluated for their antimicrobial effect. Selected products from these syntheses showed varying antimicrobial effects, highlighting their potential in developing new antimicrobial agents (Elaasar & Saied, 2008).

  • Orexin Receptor Mechanisms : Compounds with similar structural features have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptor mechanisms. This research specifically evaluated the effects of selective orexin receptor antagonists in a model of binge eating in rats, offering insights into the potential therapeutic applications of such compounds in treating eating disorders with a compulsive component (Piccoli et al., 2012).

  • Antibacterial Activity : Arylpiperazinyl oxazolidinones, with structural similarity to the mentioned compound, have been synthesized and evaluated as antibacterial agents against resistant Gram-positive strains. While in vitro activities showed promise, in vivo activity was less pronounced, indicating the need for further optimization (Jang et al., 2004).

  • Inhibitor Calculation and Synthesis : New thiazole derivatives have been synthesized and their molecular properties characterized. Theoretical calculations were employed to predict corrosion inhibiting activities, demonstrating the utility of quantum chemical calculations in designing compounds with specific inhibitory functions (Koparir, 2022).

  • Anticancer and Antihypertensive Agents : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which share structural motifs with the compound , has highlighted their potential as anticancer and antihypertensive agents. This underscores the diverse therapeutic avenues available for compounds with these core structures (Redda & Gangapuram, 2007).

Properties

IUPAC Name

1-[4-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-13-6-5-9-22(11-13)16(23)10-15-12-25-18(20-15)21-17(24)19-14-7-3-2-4-8-14/h2-4,7-8,12-13H,5-6,9-11H2,1H3,(H2,19,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRLITUJMWPYEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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